Cas no 1122-86-7 (4-Ethoxypiperidine)

4-Ethoxypiperidine 化学的及び物理的性質
名前と識別子
-
- 4-Ethoxypiperidine
- 4-ethoxypiperidine(SALTDATA: 0.85HCl 0.6H2O)
- SCHEMBL78025
- FT-0601767
- BCP11332
- FS-5206
- 4-ethoxyl piperidine
- F81702
- Piperidine, 4-ethoxy-
- Z274503162
- AKOS000172887
- EN300-52306
- A802540
- MFCD06247385
- CS-0206667
- 4-ethoxy piperidine
- DTXSID10467701
- AB01186826-03
- 1122-86-7
- SB30710
- BB 0253268
- 4-Ethoxy-piperidine
- NCGC00341294-01
- OYHQAXYDSYSGEI-UHFFFAOYSA-N
- 4-ethoxy-piperidine >98%
- DTXCID00418520
- STK355946
-
- MDL: MFCD06247385
- インチ: InChI=1S/C7H15NO/c1-2-9-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3
- InChIKey: OYHQAXYDSYSGEI-UHFFFAOYSA-N
- SMILES: CCOC1CCNCC1
計算された属性
- 精确分子量: 129.11500
- 同位素质量: 129.115364
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 69.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- Surface Charge: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 21.3
じっけんとくせい
- Color/Form: まだ確定していません。
- 密度みつど: 0.92
- Boiling Point: 174-176°C
- フラッシュポイント: 174-176°C
- Refractive Index: 1.451
- PSA: 21.26000
- LogP: 1.10370
- Solubility: 未確定
4-Ethoxypiperidine Security Information
4-Ethoxypiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Ethoxypiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277337-100mg |
4-Ethoxypiperidine |
1122-86-7 | 96% | 100mg |
¥146.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277337-10g |
4-Ethoxypiperidine |
1122-86-7 | 96% | 10g |
¥5864.00 | 2024-08-09 | |
Apollo Scientific | OR315089-5g |
4-Ethoxypiperidine |
1122-86-7 | 98% | 5g |
£326.00 | 2025-02-20 | |
Enamine | EN300-52306-2.5g |
4-ethoxypiperidine |
1122-86-7 | 2.5g |
$152.0 | 2023-06-12 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0184-25g |
4-Ethoxypiperidine |
1122-86-7 | 98% | 25g |
4070.6CNY | 2021-05-08 | |
Chemenu | CM181034-10g |
4-Ethoxypiperidine |
1122-86-7 | 95% | 10g |
$394 | 2021-08-05 | |
Apollo Scientific | OR315089-1g |
4-Ethoxypiperidine |
1122-86-7 | 98% | 1g |
£92.00 | 2025-02-20 | |
Enamine | EN300-52306-1.0g |
4-ethoxypiperidine |
1122-86-7 | 1g |
$87.0 | 2023-06-12 | ||
Enamine | EN300-52306-0.1g |
4-ethoxypiperidine |
1122-86-7 | 0.1g |
$30.0 | 2023-06-12 | ||
abcr | AB172833-1 g |
4-Ethoxypiperidine; . |
1122-86-7 | 1g |
€121.90 | 2022-03-04 |
4-Ethoxypiperidine 関連文献
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1. Alkyl–oxygen heterolyses in 4-arylpiperidin-4-ols and related esters. Part III. Some 4-alkoxy-4-arylpiperdinesA. F. Casy,P. Pocha J. Chem. Soc. C 1967 979
-
Lihua Wang,Ye Wen,Jie Liu,Jun Zhou,Can Li,Chunying Wei Org. Biomol. Chem. 2011 9 2648
4-Ethoxypiperidineに関する追加情報
Comprehensive Guide to 4-Ethoxypiperidine (CAS No. 1122-86-7): Properties, Applications, and Industry Insights
4-Ethoxypiperidine (CAS No. 1122-86-7) is a specialized organic compound belonging to the piperidine derivative family. With its unique molecular structure featuring an ethoxy group at the 4-position, this compound has garnered significant attention in pharmaceutical research, agrochemical development, and material science. The growing interest in piperidine derivatives as building blocks for drug discovery aligns with current trends in small molecule therapeutics and precision chemistry.
The compound's chemical properties include a molecular formula of C7H15NO, a boiling point of approximately 180-182°C, and moderate solubility in polar organic solvents. These characteristics make it valuable for heterocyclic synthesis, particularly in constructing nitrogen-containing scaffolds for bioactive molecules. Recent patent analyses reveal increasing applications of 4-substituted piperidines in developing kinase inhibitors and GPCR-targeted therapies, reflecting industry demand for novel pharmaceutical intermediates.
From a synthetic chemistry perspective, 4-Ethoxypiperidine serves as a versatile precursor in multistep organic synthesis. Its ethoxy group participates in nucleophilic substitution reactions, while the piperidine ring offers opportunities for N-functionalization. This dual reactivity explains its popularity in parallel synthesis platforms for combinatorial chemistry applications. Researchers particularly value its role in creating chiral auxiliaries and asymmetric catalysts, addressing the pharmaceutical industry's need for enantioselective synthesis methods.
The compound's stability profile makes it suitable for high-throughput screening applications. Unlike some reactive piperidine analogs, 4-Ethoxypiperidine demonstrates excellent shelf stability under nitrogen atmosphere, reducing decomposition risks during storage. This property aligns with current laboratory efficiency trends, where stable intermediates minimize workflow interruptions. Analytical studies using GC-MS and HPLC confirm its high purity (>98%) in commercial samples, meeting stringent quality control requirements for research applications.
In material science, 1122-86-7 has emerged as a modifier for polymeric matrices. The ethoxy group's polarity enhances compatibility with engineering plastics, while the nitrogen atom provides sites for crosslinking reactions. Recent studies explore its incorporation into smart materials responsive to pH changes, reflecting the broader scientific interest in stimuli-responsive polymers. These applications demonstrate how piperidine chemistry intersects with cutting-edge material innovations.
Environmental and safety considerations for 4-Ethoxypiperidine follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper ventilation controls and PPE are recommended during handling. The compound's biodegradability profile has been investigated through OECD test guidelines, showing moderate environmental persistence. These findings inform proper waste management procedures in research settings, addressing growing concerns about green chemistry practices.
The commercial landscape for CAS 1122-86-7 reflects increasing demand from contract research organizations and academic laboratories. Suppliers typically offer the compound in various packaging options, from gram-scale quantities for exploratory research to kilogram batches for process development. Current market analysis indicates steady growth in the fine chemicals sector, driven by pharmaceutical R&D investments in targeted therapies and orphan drugs development.
Future research directions for 4-Ethoxypiperidine may explore its potential in metal-organic frameworks (MOFs) as a nitrogen donor ligand, or its application in flow chemistry systems for continuous manufacturing. The compound's structural features position it well for emerging catalysis technologies, particularly in photoredox chemistry applications. These potential uses align with broader industry shifts toward sustainable synthetic methods and process intensification strategies.
For researchers working with N-substituted piperidines, proper spectroscopic characterization of 4-Ethoxypiperidine is essential. Standard protocols involve 1H NMR (δ 1.15-1.20 ppm for ethoxy CH3, 3.35-3.45 ppm for OCH2), 13C NMR, and FTIR analysis (characteristic C-O stretch at 1100-1150 cm-1). These analytical fingerprints ensure compound identity verification, crucial for reproducible research in medicinal chemistry programs.
The regulatory status of 1122-86-7 remains favorable for research use, with no significant global restrictions reported. However, researchers should consult current chemical inventories (such as TSCA, EINECS, or DSL) for jurisdiction-specific compliance. This regulatory clarity supports the compound's continued use in drug discovery pipelines and academic investigations, particularly in developing bioactive heterocycles and molecular probes.
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